4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Mechanism of Action
Target of Action
The primary target of “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound acts as a modulator of the CB2 receptor . By binding to this receptor, it can influence the activity of the receptor and subsequently alter the signaling pathways it is involved in. The exact nature of these interactions and the resulting changes are currently under investigation.
Result of Action
The modulation of the CB2 receptor by “this compound” can have various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of cancer , indicating that it may have effects on cell proliferation and apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound and its derivatives have been used as cannabinoid CB2 receptor modulators for the treatment of cancer . This suggests that it interacts with cannabinoid CB2 receptors, which are proteins involved in various biochemical reactions.
Cellular Effects
Given its role as a cannabinoid CB2 receptor modulator, it can be inferred that it may influence cell signaling pathways related to these receptors .
Molecular Mechanism
As a cannabinoid CB2 receptor modulator, it likely exerts its effects by binding to these receptors and influencing their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with a quinoline ring instead of a naphthyridine ring.
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties. Its ability to modulate cannabinoid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTODSEMUSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.